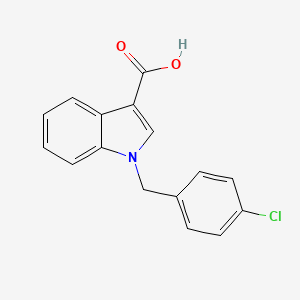

1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid

CAS No.: 93548-89-1

Cat. No.: VC5979332

Molecular Formula: C16H12ClNO2

Molecular Weight: 285.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93548-89-1 |

|---|---|

| Molecular Formula | C16H12ClNO2 |

| Molecular Weight | 285.73 |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]indole-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H12ClNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20) |

| Standard InChI Key | OJWPITWTRRQRFX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)O |

Introduction

Overview of Key Findings

1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid (CAS 93548-89-1) is a synthetic indole derivative characterized by a chlorobenzyl substituent at the 1-position and a carboxylic acid group at the 3-position of the indole ring. With a molecular formula of and a molecular weight of 285.73 g/mol, this compound has garnered attention in pharmaceutical and agrochemical research due to its structural versatility and potential bioactivity . While direct applications remain under investigation, its role as an intermediate in organic synthesis and its structural similarity to bioactive indole derivatives suggest broad utility.

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s IUPAC name is 1-[(4-chlorophenyl)methyl]indole-3-carboxylic acid, with a planar indole core substituted at the 1-position by a 4-chlorobenzyl group and at the 3-position by a carboxylic acid moiety. Key structural attributes include:

-

Chlorobenzyl group: Introduces hydrophobicity and electronic effects via the chlorine atom, influencing binding interactions.

-

Carboxylic acid: Enhances solubility in polar solvents and enables salt formation or esterification for derivative synthesis .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 93548-89-1 | |

| Molecular Formula | ||

| Molecular Weight | 285.73 g/mol | |

| IUPAC Name | 1-[(4-Chlorophenyl)methyl]indole-3-carboxylic acid | |

| SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)O |

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via alkylation of indole-3-carboxylic acid derivatives. A notable method involves:

-

Alkylation of Methyl Indole-3-Carboxylate:

-

Hydrolysis to Carboxylic Acid:

Physicochemical Properties

Solubility and Stability

-

Solubility: Slightly soluble in chloroform and methanol, with limited aqueous solubility .

-

Stability: Stable at room temperature but requires storage at +4°C for long-term preservation .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks for carboxylic acid () and C-Cl stretching () .

-

NMR: Distinct signals for aromatic protons (δ 7.0–8.0 ppm) and the benzyl methylene group (δ ~5.0 ppm) .

Research and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Antioxidant Agents: N-substituted indole-3-carboxamides inhibit superoxide anion formation (84–100% at 10 M) .

-

Anticancer Derivatives: Modifications at the 1- and 3-positions enhance selectivity toward tumor cells .

Agrochemical Development

As a TIR1 antagonist, it could underpin next-generation herbicides targeting auxin pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume